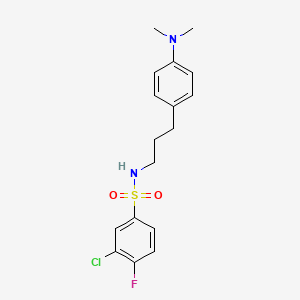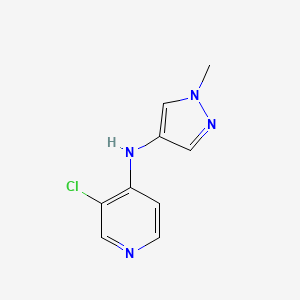
3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMPC is a versatile material used in various scientific research. Its diverse applications range from pharmaceutical studies to organic synthesis. It is a hygroscopic, white to off-white crystalline solid .
Synthesis Analysis
DMPC is commercially available and is often used as an industrial and research organic chemical reagent . It is a representative and commercially important member of the class of nitrogen mustard-type compounds .Molecular Structure Analysis
The linear formula for DMPC is (CH3)2N(CH2)3Cl · HCl . The molecular weight is 158.07 .Chemical Reactions Analysis
DMPC is an alkylating agent . It was found to be mutagenic in Salmonella strains TA1535 and 1537 both with and without metabolic activation and in TA100 with activation .Physical And Chemical Properties Analysis
DMPC is a hygroscopic, white to off-white crystalline solid . It has a melting point of 140-143 °C .Wissenschaftliche Forschungsanwendungen
Treatment of Diabetes with Metahexamide
Metahexamide, a drug with a hypoglycemic effect, was studied for its effectiveness in diabetic patients, showing potential in diabetes management due to its rapid absorption and slow excretion compared to similar drugs (Pollen et al., 1960).
Environmental Presence of Perfluorinated Compounds
A study developed a high-throughput method for detecting trace levels of 13 perfluorochemicals (PFCs) in human serum and milk, revealing widespread human exposure to these compounds (Kuklenyik et al., 2004).
Vasopressin Antagonist in Hyponatremia
Research on the non-peptide V2 arginine vasopressin (AVP) antagonist OPC-31260 showed it effectively increases urine volume and improves hyponatremia in patients, highlighting its therapeutic potential (Saito et al., 1997).
Exposure to Pyrethroid Insecticides
A study assessed the exposure of flight attendants to pyrethroid insecticides on commercial flights, finding elevated urinary metabolite levels in attendants on planes that had been disinsected, suggesting occupational exposure risks (Wei et al., 2012).
Environmental and Health Monitoring
Another investigation into perfluorooctanesulfonate (PFOS) and related fluorochemicals across various countries revealed widespread environmental exposure, with PFOS being the predominant compound found in human blood samples. This underscores the need for monitoring human exposure to these chemicals globally (Kannan et al., 2004).
Safety And Hazards
Zukünftige Richtungen
DMPC is a widely used chemical and is a representative and commercially important member of the class of nitrogen mustard-type compounds . Its diverse applications in various scientific research, including pharmaceutical studies and organic synthesis, suggest that it will continue to be an essential component in cutting-edge research.
Eigenschaften
IUPAC Name |
3-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN2O2S/c1-21(2)14-7-5-13(6-8-14)4-3-11-20-24(22,23)15-9-10-17(19)16(18)12-15/h5-10,12,20H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJWBXXNEORJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2823954.png)
![2-(4-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2823955.png)
![8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B2823956.png)
![Ethyl 2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823957.png)
![3-(4-Chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2823958.png)
![2-Chloro-N-[[1-(hydroxymethyl)-6-oxabicyclo[3.2.1]octan-5-yl]methyl]acetamide](/img/structure/B2823959.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823965.png)
![2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2823966.png)
![2-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2823970.png)
![N-[2-(2,2-Difluoroethoxy)-5-methylsulfonylphenyl]prop-2-enamide](/img/structure/B2823972.png)
![Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate](/img/structure/B2823973.png)
![1-{[(4-chlorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2823974.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823976.png)